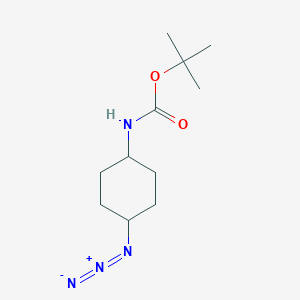

Tert-butyl (cis-4-azidocyclohexyl)carbamate

Descripción general

Descripción

Tert-butyl (cis-4-azidocyclohexyl)carbamate is a chemical compound with the molecular formula C11H20N4O2. It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds like tert-butyl carbamates has been studied extensively. For instance, palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been investigated . Another study reported on the ketoreductase-assisted synthesis of chiral selective tert-butyl carbamates .Molecular Structure Analysis

The molecular structure of similar compounds like tert-butyl carbamate has been analyzed. It has a molecular weight of 117.1463 and its IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Chemical Reactions Analysis

The chemical reactions involving similar compounds like tert-butyl carbamates have been studied. For example, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Physical And Chemical Properties Analysis

Tert-butyl (cis-4-azidocyclohexyl)carbamate has a molecular weight of 240.307. Similar compounds like tert-butyl carbamate have a molecular weight of 117.1463 .Aplicaciones Científicas De Investigación

Synthesis Applications

Tert-butyl (cis-4-azidocyclohexyl)carbamate plays a significant role in the synthesis of various chemical compounds. For instance, Gómez-Sánchez et al. (2007) demonstrated its use in synthesizing 7-azabicyclo[2.2.1]heptane derivatives, highlighting its utility in the total synthesis of epibatidine, a potent analgesic (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007). Additionally, Lebel and Leogane (2005) employed tert-butyl carbamate in a one-pot Curtius rearrangement process, demonstrating its efficiency in synthesizing protected amines (Lebel & Olivier Leogane, 2005).

Characterization and Reactivity Studies

The characterization and reactivity of tert-butyl (cis-4-azidocyclohexyl)carbamate have been explored in various studies. For example, Bouteiller-Prati et al. (1983) investigated its reaction products through halogenation processes, providing insights into its structural and reactivity characteristics (Bouteiller-Prati, Jean-Claude Bouteiller, & Aycard, 1983). In another study, Gordillo et al. (1992) conducted a conformational analysis of tert-butylsulfonyl-substituted cyclohexanes and dioxanes, contributing to the understanding of its structural behavior (Gordillo, Juaristi, Martínez, Toscano, White, & Eliel, 1992).

Applications in Biological Studies

The compound has also found applications in biological contexts. Wilson and Lippard (2011) synthesized new platinum(IV) complexes using tert-butyl carbamate, investigating their cytotoxicity and biological activity, indicating its potential in medical research (Wilson & S. Lippard, 2011). Additionally, Ober et al. (2004) reported on its use as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, emphasizing its significance in nucleotide synthesis (Ober, Marsch, Harms, & Carell, 2004).

Environmental and Sensory Applications

In the environmental and sensory fields, McGovern et al. (1990) found that tert-butyl carbamate derivatives, such as tert-butyl cyclohexyl acetate, played a role in the attraction of the Mediterranean fruit fly, demonstrating its application in entomology (McGovern, Warthen, & Cunningham, 1990).

Propiedades

IUPAC Name |

tert-butyl N-(4-azidocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-8-4-6-9(7-5-8)14-15-12/h8-9H,4-7H2,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTAICGRBGCICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301217382 | |

| Record name | 1,1-Dimethylethyl N-(cis-4-azidocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (cis-4-azidocyclohexyl)carbamate | |

CAS RN |

247568-84-9 | |

| Record name | 1,1-Dimethylethyl N-(cis-4-azidocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2591558.png)

![2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2591559.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2591563.png)

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2591565.png)

![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)

![1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2591575.png)